molecular formula C3H7Cl2N B042846 N-(Chloromethylidene)-N-methylmethanaminium chloride CAS No. 3724-43-4

N-(Chloromethylidene)-N-methylmethanaminium chloride

Cat. No. B042846
CAS RN: 3724-43-4
M. Wt: 128 g/mol
InChI Key: QQVDYSUDFZZPSU-UHFFFAOYSA-M
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Patent
US04698337

Procedure details

Vilsmeier reagent was prepared from N,N-dimethylformamide (0.45 g.) and phosphoryl chloride (1.03 g.) in a usual manner. 2-(2-Formamidothiazol-4-yl)-2-(2-tert-butoxycarbonylaminoethoxyimino)acetic acid (syn isomer, 2.0 g.) was added to the stirred suspension of the Vilsmeier reagent in ethyl acetate (40 ml.) under ice cooling and stirred at the same temperature for 30 minutes [Solution A]. Trimethylsilylacetamide (5.9 g.) was added to a stirred suspension of 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (1.8 g.) in ethyl acetate (30 ml.), and the mixture was stirred at the room temperature for 30 minutes. To the solution was added the solution A all at once at -30° C., and the resultant solution was stirred at -10° to -40° C. for an hour. Water and ethyl acetate (100 ml.) were added to reaction mixture at -10° C. and, the ethyl acetate layer was separated. Water (100 ml.) was added to the ethyl acetate solution, and adjusted to pH 7.0 with a saturated sodium bicarbonate aqueous solution. After the aqueous layer was separated, ethyl acetate was added thereto. The mixture was adjusted to pH 3.0 with 10% hydrochloric acid under ice-cooling. The ethyl acetate layer was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated in vacuo. The residue was pulverized with diisopropyl ether, collected by filtration to give 7-[2-(2-formamidothiazol-4-yl)-2-(2-tert-butoxycarbonylaminoethoxyimino)acetamido]-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (syn isomer, 2.8 g.).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(2-Formamidothiazol-4-yl)-2-(2-tert-butoxycarbonylaminoethoxyimino)acetic acid
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.9 g
Type
reactant
Reaction Step Five
Name
7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
1.8 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14](=[N:18][O:19][CH2:20][CH2:21][NH:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[C:15]([OH:17])=O)[N:13]=1)=[O:7].[CH3:30][N+:31]([CH3:34])=[CH:32][Cl:33].[Cl-].C[Si](CC(N)=O)(C)C.[NH2:44][CH:45]1[C:63](=[O:64])[N:47]2[C:48]([C:60]([OH:62])=[O:61])=[C:49]([CH2:52][S:53][C:54]3[N:58]([CH3:59])[N:57]=[N:56][N:55]=3)[CH2:50][S:51][C@H:46]12>C(OCC)(=O)C.O.CN(C)C=O>[CH3:30][N+:31]([CH3:34])=[CH:32][Cl:33].[Cl-:3].[CH:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14](=[N:18][O:19][CH2:20][CH2:21][NH:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[C:15]([NH:44][CH:45]2[C:63](=[O:64])[N:47]3[C:48]([C:60]([OH:62])=[O:61])=[C:49]([CH2:52][S:53][C:54]4[N:58]([CH3:59])[N:57]=[N:56][N:55]=4)[CH2:50][S:51][C@H:46]23)=[O:17])[N:13]=1)=[O:7] |f:2.3,9.10|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.45 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
2-(2-Formamidothiazol-4-yl)-2-(2-tert-butoxycarbonylaminoethoxyimino)acetic acid
Quantity
2 g
Type
reactant
Smiles
C(=O)NC=1SC=C(N1)C(C(=O)O)=NOCCNC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=CCl)C.[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5.9 g
Type
reactant
Smiles
C[Si](C)(C)CC(=O)N
Name
7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
1.8 g
Type
reactant
Smiles
NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2C)C(=O)O)C1=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer was separated
ADDITION
Type
ADDITION
Details
Water (100 ml.) was added to the ethyl acetate solution
CUSTOM
Type
CUSTOM
Details
After the aqueous layer was separated
ADDITION
Type
ADDITION
Details
ethyl acetate was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
The ethyl acetate layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[N+](=CCl)C.[Cl-]
Name
Type
product
Smiles
C(=O)NC=1SC=C(N1)C(C(=O)NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2C)C(=O)O)C1=O)=NOCCNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.